2-(4-(Benzyloxy)-2-fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(4-(Benzyloxy)-2-fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that features a boronic ester functional group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the benzyloxy, fluoro, and methoxy substituents on the phenyl ring imparts unique chemical properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Benzyloxy)-2-fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-(benzyloxy)-2-fluoro-5-methoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The general reaction scheme is as follows:
Starting Materials: 4-(Benzyloxy)-2-fluoro-5-methoxyphenylboronic acid and pinacol.
Reaction Conditions: Anhydrous solvent (e.g., toluene), dehydrating agent (e.g., molecular sieves), and reflux conditions.
Procedure: The boronic acid and pinacol are dissolved in the anhydrous solvent, and the mixture is heated under reflux with the dehydrating agent. The reaction is monitored by thin-layer chromatography (TLC) until completion. The product is then purified by column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate more robust purification techniques, such as recrystallization and distillation, to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Benzyloxy)-2-fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Reduction: The aromatic ring can undergo reduction reactions, such as hydrogenation, to form the corresponding cyclohexane derivative.
Substitution: The fluoro and methoxy substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or sodium perborate (NaBO₃) in aqueous or organic solvents.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst under atmospheric or elevated pressure.
Substitution: Nucleophiles such as amines or thiols in the presence of a base (e.g., sodium hydroxide, NaOH) and a polar aprotic solvent (e.g., dimethyl sulfoxide, DMSO).
Major Products
Oxidation: 4-(Benzyloxy)-2-fluoro-5-methoxyphenylboronic acid.
Reduction: 2-(4-(Benzyloxy)-2-fluoro-5-methoxycyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-(Benzyloxy)-2-fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the boronic ester group, which can interact with diols and other biomolecules.
Medicine: Explored for its potential as a therapeutic agent, particularly in the development of boron-containing drugs for cancer treatment.
Industry: Utilized in the synthesis of advanced materials, such as polymers and liquid crystals, due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-(4-(Benzyloxy)-2-fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane depends on its specific application. In the context of Suzuki-Miyaura cross-coupling reactions, the boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. The molecular targets and pathways involved in its biological and medicinal applications are still under investigation, but it is believed to interact with specific enzymes and receptors through its boronic ester moiety.
Comparison with Similar Compounds
2-(4-(Benzyloxy)-2-fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be compared with other boronic esters and phenyl derivatives:
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Similar Compounds
- 4-(Benzyloxy)-2-fluoro-5-methoxyphenylboronic acid.
- 2-(4-(Benzyloxy)-2-fluoro-5-methoxyphenyl)-1,3,2-dioxaborinane.
- 2-(4-(Benzyloxy)-2-fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborinane.
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Uniqueness
- The presence of the tetramethyl-1,3,2-dioxaborolane moiety imparts unique steric and electronic properties, making it a valuable intermediate in organic synthesis.
- The combination of benzyloxy, fluoro, and methoxy substituents on the phenyl ring enhances its reactivity and potential applications in various fields.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C20H24BFO4 |
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Molecular Weight |
358.2 g/mol |
IUPAC Name |
2-(2-fluoro-5-methoxy-4-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C20H24BFO4/c1-19(2)20(3,4)26-21(25-19)15-11-17(23-5)18(12-16(15)22)24-13-14-9-7-6-8-10-14/h6-12H,13H2,1-5H3 |
InChI Key |
SBRQFGLCGJXPGS-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)OCC3=CC=CC=C3)OC |
Origin of Product |
United States |
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